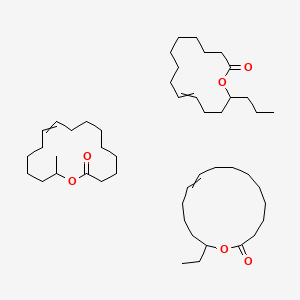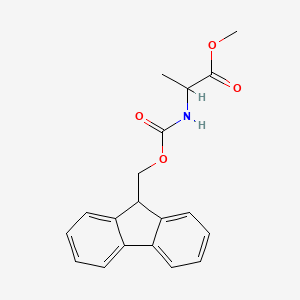
Methyl (2R)-2-(Fmoc-amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ala-OMe: , also known as fluorenylmethoxycarbonyl-L-alanine methyl ester, is a derivative of alanine, an amino acid. It is commonly used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. The Fmoc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: The carboxyl group of the Fmoc-protected alanine is then esterified to form the methyl ester using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of Fmoc-Ala-OMe typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group is base-labile and can be removed using a base such as piperidine in dimethylformamide (DMF).
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, particularly hydrolysis to form the free carboxylic acid.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Hydrolysis: Calcium iodide can be used as a protective agent for the Fmoc group during the hydrolysis of the methyl ester.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amine.
Hydrolysis: Hydrolysis of the methyl ester yields the free carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-Ala-OMe is widely used in the synthesis of peptides, serving as a building block in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in protein engineering and structure-function studies.
Medicine:
Drug Development: Fmoc-Ala-OMe is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Mecanismo De Acción
Mechanism: The Fmoc group protects the amino group of alanine, allowing for selective reactions at other sites. During peptide synthesis, the Fmoc group is removed under basic conditions, exposing the free amine for further coupling reactions .
Molecular Targets and Pathways: The primary target of Fmoc-Ala-OMe is the amino group of alanine. The Fmoc group prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed .
Comparación Con Compuestos Similares
Fmoc-Gly-OMe: Fluorenylmethoxycarbonyl-glycine methyl ester.
Fmoc-Aib-OMe: Fluorenylmethoxycarbonyl-aminoisobutyric acid methyl ester.
Uniqueness: Fmoc-Ala-OMe is unique due to its specific use in the synthesis of peptides containing alanine. Its properties, such as the ease of Fmoc group removal and the stability of the methyl ester, make it particularly suitable for solid-phase peptide synthesis .
Propiedades
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFFHNUTFDXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)
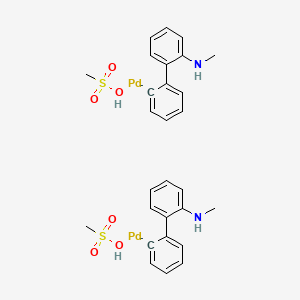
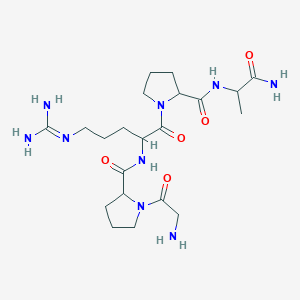
![3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13386981.png)

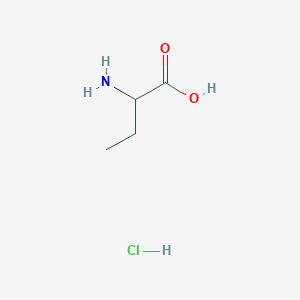
![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13386999.png)
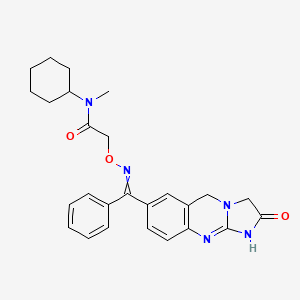
![3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid](/img/structure/B13387013.png)
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
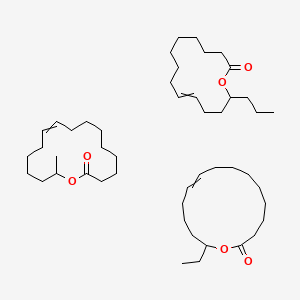
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
